molecular formula C21H27N3O2 B11483416 N-1-adamantyl-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea

N-1-adamantyl-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea

Cat. No.: B11483416
M. Wt: 353.5 g/mol
InChI Key: RROIQFUTLGAKMJ-UHFFFAOYSA-N
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Description

1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA is a synthetic organic compound characterized by the presence of an adamantane moiety and an isoindoline structure

Preparation Methods

The synthesis of 1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA typically involves multiple steps:

    Starting Materials: The synthesis begins with adamantane and isoindoline derivatives.

    Reaction Conditions: The adamantane derivative is first functionalized to introduce a reactive group, such as a halide or hydroxyl group. This is followed by a coupling reaction with the isoindoline derivative under controlled conditions.

    Urea Formation: The final step involves the formation of the urea linkage through a reaction with a suitable isocyanate or carbodiimide reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of antiviral and anticancer drugs.

    Materials Science: Due to its unique structural features, the compound is explored for use in the design of novel materials with specific properties, such as enhanced stability and reactivity.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the isoindoline structure can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA can be compared with similar compounds such as:

The uniqueness of 1-(ADAMANTAN-1-YL)-3-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]UREA lies in its combination of the adamantane and isoindoline structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea

InChI

InChI=1S/C21H27N3O2/c25-19-18-4-2-1-3-17(18)13-24(19)6-5-22-20(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H2,22,23,26)

InChI Key

RROIQFUTLGAKMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCN4CC5=CC=CC=C5C4=O

Origin of Product

United States

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